molecular formula C9H6N2O4 B1423629 6-Nitro-1H-indole-4-carboxylic acid CAS No. 1082040-51-4

6-Nitro-1H-indole-4-carboxylic acid

Cat. No.: B1423629
CAS No.: 1082040-51-4
M. Wt: 206.15 g/mol
InChI Key: KMJKTKXSPKNVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-1H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-indole-4-carboxylic acid typically involves nitration of indole derivatives followed by carboxylation. One common method includes the nitration of 1H-indole-4-carboxylic acid using nitric acid in the presence of sulfuric acid as a catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Nitro-1H-indole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitro-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 6-Nitro-1H-indole-3-carboxylic acid
  • 5-Nitro-1H-indole-4-carboxylic acid
  • 6-Amino-1H-indole-4-carboxylic acid

Comparison: 6-Nitro-1H-indole-4-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 6-Nitro-1H-indole-3-carboxylic acid, the position of the nitro group affects the compound’s electronic properties and its interaction with biological targets.

Properties

IUPAC Name

6-nitro-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)7-3-5(11(14)15)4-8-6(7)1-2-10-8/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJKTKXSPKNVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694618
Record name 6-Nitro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-51-4
Record name 6-Nitro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-1H-indole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Nitro-1H-indole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Nitro-1H-indole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Nitro-1H-indole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Nitro-1H-indole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Nitro-1H-indole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.